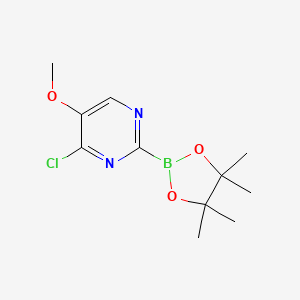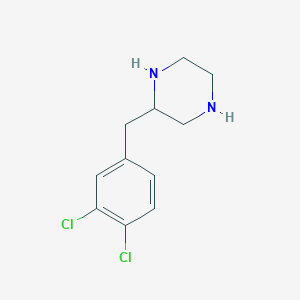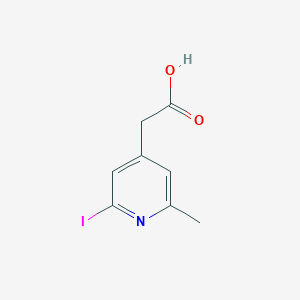
3-(Cyclohexylmethyl)-4-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylmethyl)-4-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexylmethyl group and an isopropyl group attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-4-isopropylphenol typically involves the alkylation of phenol with cyclohexylmethyl chloride and isopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
[ \text{Phenol} + \text{Cyclohexylmethyl chloride} + \text{Isopropyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexylmethyl)-4-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl-4-isopropylcyclohexanol.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as nitric acid (HNO₃), bromine (Br₂), and sulfuric acid (H₂SO₄) are used for nitration, halogenation, and sulfonation, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Cyclohexylmethyl-4-isopropylcyclohexanol
Substitution: Nitro, halo, and sulfonyl derivatives of this compound
Aplicaciones Científicas De Investigación
3-(Cyclohexylmethyl)-4-isopropylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexylmethyl)-4-isopropylphenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Additionally, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Similar structure but with a tert-butyl group instead of cyclohexylmethyl.
4-Isopropylphenol: Lacks the cyclohexylmethyl group.
Cyclohexylphenol: Lacks the isopropyl group.
Uniqueness
3-(Cyclohexylmethyl)-4-isopropylphenol is unique due to the presence of both cyclohexylmethyl and isopropyl groups, which confer distinct chemical and physical properties. This combination of substituents can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H24O |
|---|---|
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
3-(cyclohexylmethyl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C16H24O/c1-12(2)16-9-8-15(17)11-14(16)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3 |
Clave InChI |
TXRHIZXUZPSETA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)O)CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14852854.png)








![Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B14852899.png)


